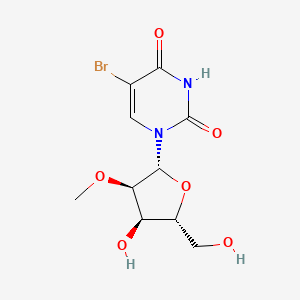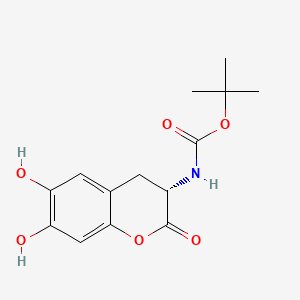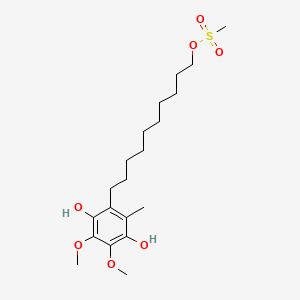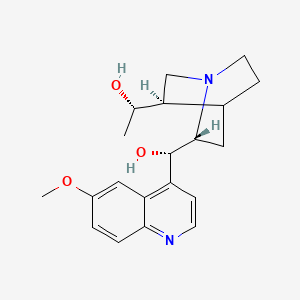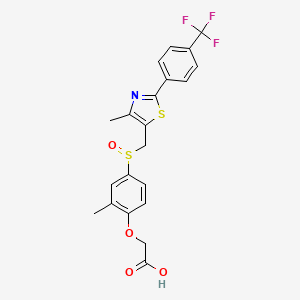
GW 501516 sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GW 501516 sulfoxide, also known as Cardarine, is a selective agonist of the PPARδ receptor . It was invented in a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline in the 1990s . It was initially developed as a drug candidate for metabolic and cardiovascular diseases but was abandoned due to potential cancer risks . It is a urinary metabolite of GW 501516, so its detection can be used to prove GW 501516 doping .
Synthesis Analysis
The synthesis of GW 501516 and its analogues has been studied in various researches . These studies have indicated that all analogues elicited oxidation of oleic acid . One of the most potent agonists, 2e, was also subjected to a luciferase-based transfection assay, which showed that this compound is a potent agonist against PPARδ and a moderate agonist against PPARα .
Molecular Structure Analysis
The molecular formula of GW 501516 sulfoxide is C21H18F3NO4S2 . Its molar mass is 469.5 g/mol .
Chemical Reactions Analysis
GW 501516 sulfoxide is a sulfoxide resulting from the oxidation of the sulfur attached to one of the phenyl groups of GW 501516 . It is a urinary metabolite of GW 501516 .
科学的研究の応用
Chiral Sulfoxides in Asymmetric Synthesis : Sulfoxides, recognized for their chiral auxiliaries, participate in a range of asymmetric reactions. Their configurational stability and synthetic versatility allow for new applications in carbon-carbon and carbon-oxygen bond forming reactions, atroposelective synthesis, asymmetric catalysis, and chiroptical switches (Carreño et al., 2009).
No Acute Effect of GW-501516 on Glucose Transport in Skeletal Muscle : Contrary to findings in cultured human skeletal muscle myotubes, GW-501516 does not stimulate glucose transport or enhance insulin action in rat skeletal muscles. This suggests differences in response between cultured myotubes and skeletal muscle (Terada et al., 2006).
Glycosyl Sulfoxides in Glycosylation Reactions : Sulfoxides have been extensively used as glycosyl donors and activation reagents in glycosidic bond formation since their introduction in 1989. This study focuses on their applications and mechanisms in glycosylation reactions (Zeng et al., 2018).
Sulfoxides as Ligands in Transition Metal Catalysis : Sulfoxides form stable complexes with transition metals and have been used in catalytic studies, showing promising results in various applications (Sipos et al., 2015).
Dimethyl Sulfoxide's Effects on Neurons : Dimethyl sulfoxide (DMSO) suppresses glutamate responses in hippocampal neurons and protects against excitotoxic death. This has implications for its use as a solvent in neuroscientific research (Lu & Mattson, 2001).
Sulfoxidation and Sulfenylation in Organic Chemistry : Sulfoxides and sulfides are important in organic chemistry, with sulfoxidation and sulfenylation being successfully tuned via photocatalyzed conditions. This has applications in pharmaceutical and sugar derivative synthesis (Li et al., 2017).
C-H Coupling Reactions Directed by Sulfoxides : Sulfoxides have been rediscovered for their unique reactivity in catalytic C-H activation, capturing nucleophiles and electrophiles, and enabling C-C bond formation at the expense of C-H bonds (Pulis & Procter, 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4S2/c1-12-9-16(7-8-17(12)29-10-19(26)27)31(28)11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJAADVHQENJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)
